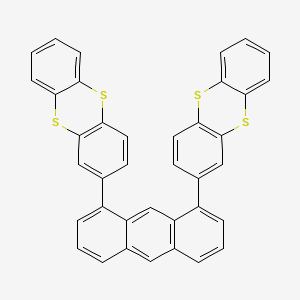

Thianthrene, 2,2'-(1,8-anthracenediyl)bis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring. This compound is notable for its unique structural properties, including a bent structure with a C–S–C angle of approximately 128°, which can transform into a planar structure in its radical cation state . The redox behavior and cationic-state capability of thianthrene make it a valuable compound in various fields, including supramolecular chemistry and the development of organic chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- can be synthesized through several methods:

Thia-APEX Reactions: This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons.

Homoannulation Reactions: Utilizing ortho-halogenated arenethiols and a base, symmetric thianthrene structures can be prepared.

Cross-Annulation Reactions: Aryldithiols and 1,2-dihaloarenes are employed to construct unsymmetric thianthrene structures and large organic frameworks consisting of multiple thianthrene bridges.

Industrial Production Methods

Industrial production methods for thianthrene derivatives often involve the use of arenethiols as starting materials with fuming sulfuric acid and reductants such as zinc and tin(II) chloride . Additionally, sulfur dichloride and Lewis acids like aluminum chloride can be used to synthesize symmetric thianthrenes from unfunctionalized aromatic substrates .

Análisis De Reacciones Químicas

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- undergoes various types of chemical reactions:

Reduction: Reduction reactions can revert the compound to its neutral state, maintaining its bent structure.

Substitution: Thianthrene derivatives can undergo substitution reactions, particularly C–H functionalization of aromatic compounds.

Common reagents and conditions used in these reactions include trifluoromethanesulfonic acid (TfOH) as a catalyst in thia-APEX reactions and various bases in homoannulation reactions . Major products formed from these reactions include π-extended thianthrenes and other thianthrene-based materials with unique reactivities and optoelectronic properties .

Aplicaciones Científicas De Investigación

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which thianthrene, 2,2’-(1,8-anthracenediyl)bis- exerts its effects involves its redox behavior and cationic-state capability. The compound’s ability to adopt a planar structure in its radical cation state allows it to participate in various supramolecular interactions and organic chemical reactions . The electron-richness and heavy atom effect of sulfur atoms contribute to its electron-donation and intersystem crossing capabilities .

Comparación Con Compuestos Similares

Thianthrene, 2,2’-(1,8-anthracenediyl)bis- can be compared with other sulfur-containing heterocyclic compounds, such as:

- Thiacalix 4-2,8-thianthrene : A thianthrene-based cyclic tetramer with unique supramolecular chemistry and photophysical properties .

- Thianthrene (TT) : A simpler thianthrene derivative used as a reference compound in various studies .

- Di(thianthren-2-yl)sulfane (TT2S) : Another thianthrene derivative with distinct structural and photophysical characteristics .

The uniqueness of thianthrene, 2,2’-(1,8-anthracenediyl)bis- lies in its extended π-system and the ability to form complex organic frameworks, making it a valuable compound in various scientific and industrial applications .

Propiedades

Número CAS |

189105-80-4 |

|---|---|

Fórmula molecular |

C38H22S4 |

Peso molecular |

606.8 g/mol |

Nombre IUPAC |

2-(8-thianthren-2-ylanthracen-1-yl)thianthrene |

InChI |

InChI=1S/C38H22S4/c1-3-13-33-31(11-1)39-35-17-15-25(20-37(35)41-33)27-9-5-7-23-19-24-8-6-10-28(30(24)22-29(23)27)26-16-18-36-38(21-26)42-34-14-4-2-12-32(34)40-36/h1-22H |

Clave InChI |

OLVGQMNVERJWEC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)C4=CC=CC5=CC6=C(C=C54)C(=CC=C6)C7=CC8=C(C=C7)SC9=CC=CC=C9S8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)

![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)

![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)